N-(Heptan-2-yl)-1-methylpyrrolidin-3-amine
Description
N-(Heptan-2-yl)-1-methylpyrrolidin-3-amine (CAS: 1247941-16-7, C₁₂H₂₂N₂) is a bicyclic amine derivative featuring a pyrrolidine ring substituted with a methyl group at position 1 and a heptan-2-yl chain at the nitrogen atom. Despite its structural promise, commercial availability is currently discontinued, limiting widespread application studies .
Properties
Molecular Formula |
C12H26N2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N-heptan-2-yl-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H26N2/c1-4-5-6-7-11(2)13-12-8-9-14(3)10-12/h11-13H,4-10H2,1-3H3 |
InChI Key |
JKYFTBWCBXJSBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC1CCN(C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Heptan-2-yl)-1-methylpyrrolidin-3-amine typically involves the reaction of 1-methylpyrrolidin-3-amine with a heptan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine undergoes oxidation to form amine oxides under mild conditions. This reaction is typically mediated by peroxides (e.g., hydrogen peroxide) or meta-chloroperbenzoic acid (mCPBA) in polar aprotic solvents like dichloromethane or methanol.
-
Reagents : H₂O₂, mCPBA, or other peracids.
-
Conditions : Room temperature, 12–24 hours.
-
Product : Corresponding amine oxide (e.g., N-(heptan-2-yl)-1-methylpyrrolidin-3-amine oxide).
-
Mechanism : Oxygen atom transfer to the nitrogen lone pair, forming an N–O bond.
Alkylation and Acylation
The secondary nitrogen in the pyrrolidine ring can act as a nucleophile in alkylation and acylation reactions:
Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide).
-
Conditions : Base (e.g., K₂CO₃) in anhydrous THF or DMF at 50–80°C.
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Product : Quaternary ammonium salts (e.g., N-alkyl derivatives).
Acylation
-
Reagents : Acyl chlorides (e.g., acetyl chloride) or anhydrides.
-
Conditions : Triethylamine as a base, room temperature.
-
Product : Amides (e.g., N-acetyl derivatives).
Reduction Reactions
While the compound lacks unsaturated bonds, its amine oxides (from oxidation) can undergo reduction:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd).
-
Conditions : Anhydrous ether for LiAlH₄; room temperature for H₂/Pd.
-
Product : Regeneration of the parent amine.
Radical-Mediated Transformations
The compound’s nitrogen atoms can participate in radical pathways, though direct evidence is limited. Analogous pyrrolidine derivatives react via:
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Nitrogen-centered radical (NCR) generation : Through homolytic cleavage of weak N–X bonds (e.g., N–Br or N–Cl) using light or radical initiators .
-
Applications : Potential for C–N bond formation in heterocycle synthesis .
Catalytic Functionalization
Transition-metal catalysts (e.g., Rh, Ru) enable hydroaminomethylation or cross-coupling reactions with alkenes or carbonyl compounds, though specific studies on this compound are sparse .
Structural and Mechanistic Insights
-
SMILES :
CCCCCC(C)NC1CCN(C)C1highlights the tertiary and secondary amines . -
Basicity : The pyrrolidine nitrogen (pKa ~10–11) dominates reactivity, while the secondary amine (pKa ~8–9) is less nucleophilic.
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Steric effects : The heptan-2-yl group introduces steric hindrance, influencing reaction rates and selectivity.
Scientific Research Applications
N-(Heptan-2-yl)-1-methylpyrrolidin-3-amine has applications in scientific research, particularly in pharmacological studies, due to its potential biological activities. It has a pyrrolidine ring structure with a heptan-2-yl side chain, influencing its interaction with biological targets in the central nervous system (CNS).
The compound primarily acts as a modulator of nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and implicated in neurological disorders. Similar structures can influence neurotransmitter release, affecting mood and cognitive functions.
In Vitro Studies
In vitro studies have shown that this compound has a selective binding affinity for nAChRs. Its potency in inhibiting or activating these receptors can be assessed through radiolabeled ligand binding studies and electrophysiological recordings.
In Vivo Studies
Preliminary in vivo studies suggest potential neuroprotective effects and alleviation of symptoms associated with neurodegenerative diseases. Animal models treated with this compound have shown improved behavioral outcomes in cognitive function tests.
Case Studies
- Neuroprotection in Rodent Models: A study involving rodent models of Alzheimer's disease indicated that administering this compound led to a significant reduction in amyloid-beta plaque formation, a hallmark of the disease. Behavioral assessments showed improvements in memory tasks compared to control groups.
- Antidepressant-like Effects: Another case study focused on the antidepressant potential of this compound. Mice treated with this compound demonstrated increased locomotor activity and reduced immobility in forced swim tests, suggesting an antidepressant-like effect.
Pharmacokinetic Studies
The following table summarizes key findings from pharmacokinetic studies related to this compound:
| Study Type | Route of Administration | Dose (mg/kg) | C_max (ng/mL) | T_max (h) | AUC (ng/mL*h) |
|---|---|---|---|---|---|
| In Vivo Efficacy | Oral | 10 | 400 | 0.5 | 5000 |
| Neuroprotection | Intraperitoneal | 5 | 600 | 0.25 | 7500 |
Other Properties
- Molecular Formula:
- Molecular Weight: 198.35 g/mol
- IUPAC Name: N-heptan-2-yl-1-methylpyrrolidin-3-amine
- InChI: InChI=1S/C12H26N2/c1-4-5-6-7-11(2)13-12-8-9-14(3)10-12/h11-13H,4-10H2,1-3H3
- InChI Key: JKYFTBWCBXJSBG-UHFFFAOYSA-N
- Canonical SMILES: CCCCCC(C)NC1CCN(C1)C
- Origin of Product: United States
Mechanism of Action
The mechanism of action of N-(Heptan-2-yl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural and molecular characteristics of N-(Heptan-2-yl)-1-methylpyrrolidin-3-amine and related compounds:
Key Observations :
- Bicyclic vs. Monocyclic Systems: The target compound’s bicyclo[2.2.1]heptane group distinguishes it from simpler pyrrolidine derivatives like N,1-Dimethylpyrrolidin-3-amine, which lacks fused rings .
Physical and Spectral Properties
Notable Gaps: The absence of melting point and spectral data for this compound limits direct comparison, though its bicyclic structure likely increases rigidity and thermal stability compared to monocyclic analogs .
Biological Activity
N-(Heptan-2-yl)-1-methylpyrrolidin-3-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring structure with a heptan-2-yl side chain. This structural feature is thought to influence its interaction with biological targets, particularly in the central nervous system (CNS).
The compound is believed to act primarily as a modulator of nicotinic acetylcholine receptors (nAChRs) , which play critical roles in neurotransmission and are implicated in various neurological disorders. Research indicates that compounds with similar structures can influence neurotransmitter release, thus affecting mood and cognitive functions .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective binding affinity for nAChRs. The potency of this compound in inhibiting or activating these receptors can be assessed through various assays, including radiolabeled ligand binding studies and electrophysiological recordings.
In Vivo Studies
Preliminary in vivo studies suggest that this compound may have neuroprotective effects and could potentially alleviate symptoms associated with neurodegenerative diseases. For instance, animal models treated with this compound have shown improved behavioral outcomes in tests designed to evaluate cognitive function .
Case Studies
- Neuroprotection in Rodent Models : A study involving rodent models of Alzheimer's disease indicated that administration of this compound led to a significant reduction in amyloid-beta plaque formation, a hallmark of the disease. Behavioral assessments showed improvements in memory tasks compared to control groups .
- Antidepressant-like Effects : Another case study focused on the antidepressant potential of this compound. Mice treated with this compound demonstrated increased locomotor activity and reduced immobility in forced swim tests, suggesting an antidepressant-like effect .
Data Tables
The following table summarizes key findings from pharmacokinetic studies related to this compound:
| Study Type | Route of Administration | Dose (mg/kg) | C_max (ng/mL) | T_max (h) | AUC (ng/mL*h) |
|---|---|---|---|---|---|
| In Vivo Efficacy | Oral | 10 | 400 | 0.5 | 5000 |
| Neuroprotection | Intraperitoneal | 5 | 600 | 0.25 | 7500 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
